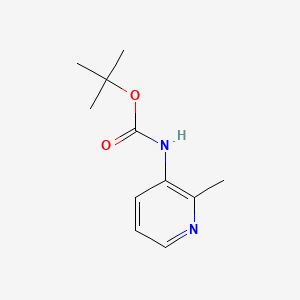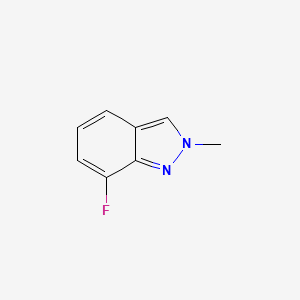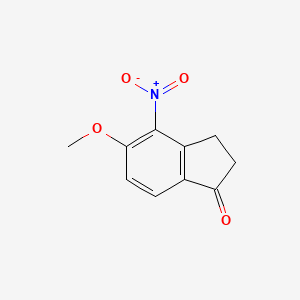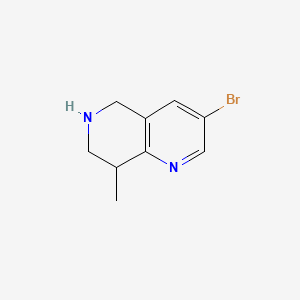
3-溴-8-甲基-5,6,7,8-四氢-1,6-萘啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a bromine atom at the third position and a methyl group at the eighth position on the naphthyridine ring
科学研究应用
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary targets of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
It is known that many naphthyridines interact with their targets through hydrogen bonding and pi-pi stacking .
Biochemical Pathways
Naphthyridines in general have been found to have a wide range of biological applications, including anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
Result of Action
Naphthyridines in general have been found to have a wide range of biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the bromination of 8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes steps such as cyclization, bromination, and purification to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted naphthyridines can be formed.
Oxidation Products: Naphthyridine oxides.
Reduction Products: Dihydro derivatives of the naphthyridine ring.
相似化合物的比较
Similar Compounds
8-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine: Similar structure but without the methyl group at the eighth position.
1,6-Naphthyridine Derivatives: A broader class of compounds with varying substituents that influence their chemical and biological properties.
Uniqueness
3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential biological activity. These substituents can enhance its interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .
属性
IUPAC Name |
3-bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-6-3-11-4-7-2-8(10)5-12-9(6)7/h2,5-6,11H,3-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUNBSOLPMRRHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC2=C1N=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744769 |
Source


|
| Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211524-49-0 |
Source


|
| Record name | 3-Bromo-8-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
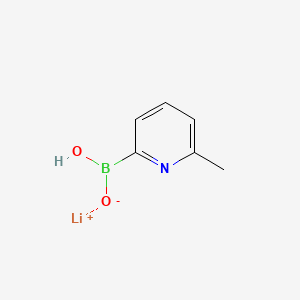
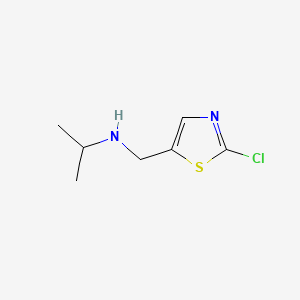

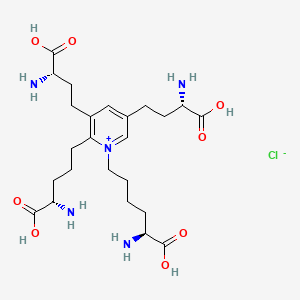
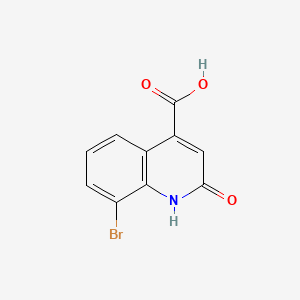
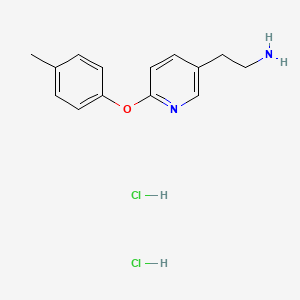
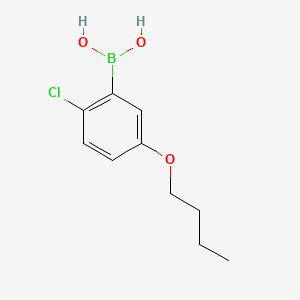

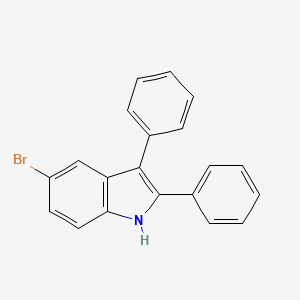
![Ethyl 3-hydroxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B596418.png)
